molecular formula C6H5BrClNS B13557077 3-Bromo-2-chloro-5-(methylsulfanyl)pyridine

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine

Cat. No.: B13557077
M. Wt: 238.53 g/mol
InChI Key: QSQBATMRPAIKQU-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(methylsulfanyl)pyridine can be achieved through several methods. One common method involves the halogenation of 2-chloro-5-(methylsulfanyl)pyridine. The reaction typically uses bromine as the halogenating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various functional groups replacing bromine or chlorine.

    Oxidation: Sulfoxides and sulfones.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(methylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and the methylsulfanyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-2-(methylsulfanyl)pyridine: Similar structure but different substitution pattern.

    3-Bromo-2-chloropyridine: Lacks the methylsulfanyl group.

    2-Chloro-5-(methylsulfanyl)pyridine: Lacks the bromine atom

Uniqueness

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is unique due to the combination of bromine, chlorine, and methylsulfanyl groups on the pyridine ring. This unique substitution pattern allows for specific reactivity and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C6H5BrClNS

Molecular Weight

238.53 g/mol

IUPAC Name

3-bromo-2-chloro-5-methylsulfanylpyridine

InChI

InChI=1S/C6H5BrClNS/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

QSQBATMRPAIKQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

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